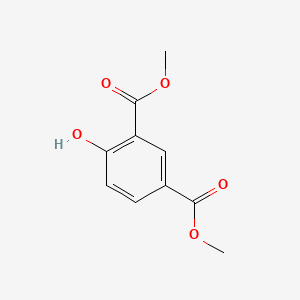

Dimethyl 4-hydroxyisophthalate

Übersicht

Beschreibung

Dimethyl-4-Hydroxyisophthalat ist eine organische Verbindung mit der Summenformel C10H10O5Diese Verbindung ist ein weißer kristalliner Feststoff, der in organischen Lösungsmitteln wie Ethanol, Ether und Chloroform löslich ist . Es wird häufig in der chemischen Synthese verwendet und hat verschiedene Anwendungen in verschiedenen Bereichen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dimethyl-4-Hydroxyisophthalat kann durch Veresterung von 4-Hydroxyisophthalsäure mit Methanol in Gegenwart eines Katalysators wie Thionylchlorid synthetisiert werden. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Dimethyl-4-Hydroxyisophthalat ähnliche Veresterungsprozesse, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von kontinuierlichen Reaktoren und effizienten Trenntechniken ist in der industriellen Produktion üblich .

Analyse Chemischer Reaktionen

Reaktionstypen: Dimethyl-4-Hydroxyisophthalat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Alkoholderivate zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Basen werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: 4-Hydroxyisophthalsäure.

Reduktion: 4-Hydroxyisophthalsäurealkohol.

Substitution: Verschiedene substituierte Ester, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Dimethyl-4-Hydroxyisophthalat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Es wird bei der Untersuchung von Enzymwechselwirkungen und als Substrat in biochemischen Assays verwendet.

Medizin: Es wird auf sein potenzielles Einsatzgebiet in der Arzneimittelentwicklung und als pharmazeutisches Zwischenprodukt untersucht.

Industrie: Es wird bei der Herstellung von Hochleistungspolymeren, Beschichtungen und Weichmachern verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von Dimethyl-4-Hydroxyisophthalat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es kann als Substrat für Enzyme wirken, was zur Bildung verschiedener Produkte führt, abhängig von dem beteiligten Enzym. Die Hydroxylgruppe in seiner Struktur ermöglicht es ihm, an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilzunehmen, was seine Reaktivität und Funktion in biologischen Systemen beeinflusst .

Ähnliche Verbindungen:

Methylsalicylat:

Dimethylterephthalat: Ähnliche Esterverbindung, jedoch mit unterschiedlicher Positionierung der funktionellen Gruppen.

Dimethyliisophthalat: Ähnlicher Esterverbindung, jedoch ohne die Hydroxylgruppe

Einzigartigkeit: Dimethyl-4-Hydroxyisophthalat ist aufgrund des Vorhandenseins sowohl von Ester- als auch von Hydroxylfunktionsgruppen einzigartig, was es ihm ermöglicht, an einer größeren Bandbreite chemischer Reaktionen im Vergleich zu seinen Analoga teilzunehmen. Diese Doppelfunktionalität macht es zu einer vielseitigen Verbindung in der synthetischen Chemie und in industriellen Anwendungen .

Wirkmechanismus

The mechanism of action of Dimethyl 4-hydroxyisophthalate involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different products depending on the enzyme involved. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function in biological systems .

Vergleich Mit ähnlichen Verbindungen

Methyl salicylate:

Dimethyl terephthalate: Similar ester compound but with different positioning of functional groups.

Dimethyl isophthalate: Similar ester compound but lacks the hydroxyl group

Uniqueness: Dimethyl 4-hydroxyisophthalate is unique due to the presence of both ester and hydroxyl functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Biologische Aktivität

Dimethyl 4-hydroxyisophthalate (DMHIP) is an organic compound with a variety of biological activities and applications in medicinal chemistry and materials science. This article synthesizes current research findings on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a dimethyl ester derivative of 4-hydroxyisophthalic acid. It is typically synthesized through methylation processes involving salicylic acid derivatives, often using methods such as the Kolbe-Schmitt reaction or trans-esterification techniques . The compound has a molecular formula of C10H10O5, a melting point of approximately 97 °C, and a boiling point of 304.9 °C at standard atmospheric pressure .

Mechanisms of Biological Activity

DMHIP exhibits several biological activities that can be categorized as follows:

- Antimicrobial Activity : DMHIP has shown promise as an antimicrobial agent against various pathogens, including bacteria and viruses. Its structural similarity to salicylic acid suggests potential efficacy in treating infections caused by resistant strains .

- Anti-inflammatory Effects : Research indicates that DMHIP may modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This property could be beneficial in managing conditions characterized by chronic inflammation .

- Cell Cycle Regulation : Studies have demonstrated that DMHIP can influence cell cycle progression and apoptosis in cancer cells. It appears to affect pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are critical for cell survival and proliferation .

- Neuroprotective Properties : Preliminary findings suggest that DMHIP may have neuroprotective effects, potentially through modulation of neuronal signaling pathways. This could open avenues for research into treatments for neurodegenerative diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the effectiveness of DMHIP against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as an antibiotic candidate .

- Cancer Cell Studies : In vitro studies on breast cancer cells revealed that DMHIP induced apoptosis through caspase activation and altered expression of Bcl-2 family proteins. These findings suggest that DMHIP may serve as a lead compound for developing new anticancer therapies .

- Inflammation Models : In animal models of inflammation, DMHIP administration resulted in decreased levels of TNF-alpha and IL-6, indicating its role in reducing systemic inflammation. This property could be particularly useful in conditions like rheumatoid arthritis or inflammatory bowel disease .

Eigenschaften

IUPAC Name |

dimethyl 4-hydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBUJVBOIXVVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064075 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5985-24-0 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-hydroxyisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5985-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-hydroxyisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 4-HYDROXYISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57C256V9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Dimethyl 4-hydroxyisophthalate formed during reactions involving magnesium methoxide and what does this tell us about its reactivity?

A: [] this compound is formed as the major product when dimethyl xanthophanic enol (1) is treated with a large excess (>6:1 molar ratio) of magnesium methoxide. This reaction proceeds through a series of steps involving methoxide-initiated pyran opening, followed by a Claisen condensation on the resulting magnesium chelated intermediate. The high yield of this compound under these conditions suggests that the magnesium chelation plays a crucial role in directing the reaction pathway towards Claisen condensation and away from alternative reactions like aldol condensation, which dominates at lower magnesium methoxide concentrations. This highlights the importance of reaction conditions and the presence of metal ions in influencing product formation.

Q2: Are there other compounds structurally similar to this compound encountered in these reactions? What can their formation tell us about the influence of reaction conditions?

A: [] Yes, several compounds structurally related to this compound are observed in reactions involving dimethyl xanthophanic enol and varying amounts of magnesium methoxide. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.